![molecular formula C14H16N2O2 B12898048 2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 75293-12-8](/img/structure/B12898048.png)
2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is a complex organic compound that features a benzofuran moiety fused with a dihydropyrrole ring and an ethanolamine side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Coupling Reactions: The benzofuran and dihydropyrrole intermediates are then coupled through amination reactions, often using reagents like sodium hydride or potassium carbonate.
Introduction of the Ethanolamine Side Chain: This final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the ethanolamine side chain.
Reduction: Reduced forms of the benzofuran moiety.
Substitution: Substituted derivatives at the amino group.
Wissenschaftliche Forschungsanwendungen
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.
Dihydropyrrole Derivatives: Compounds with similar dihydropyrrole structures, such as certain alkaloids.
Uniqueness
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is unique due to its combination of the benzofuran and dihydropyrrole moieties, which may confer distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
75293-12-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[[3-(1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino]ethanol |
InChI |
InChI=1S/C14H16N2O2/c17-6-5-15-14-8-11(9-16-14)13-7-10-3-1-2-4-12(10)18-13/h1-4,7,11,17H,5-6,8-9H2,(H,15,16) |
InChI-Schlüssel |
ZXPYIKVASPCZTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=C1NCCO)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
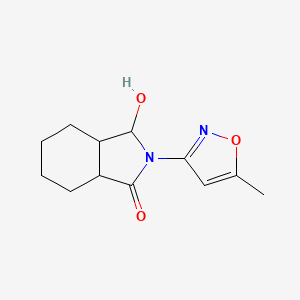
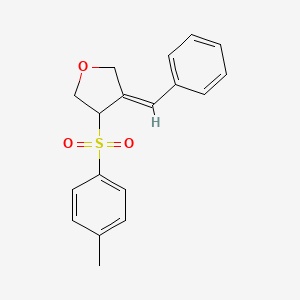
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
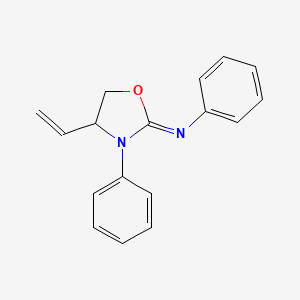
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
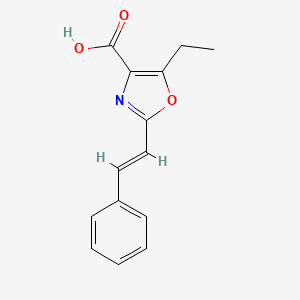

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
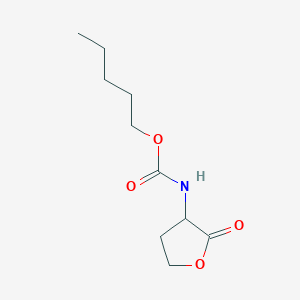
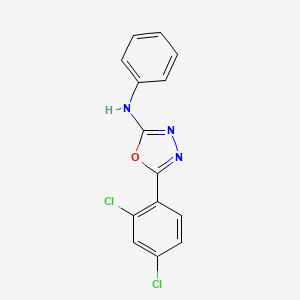
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
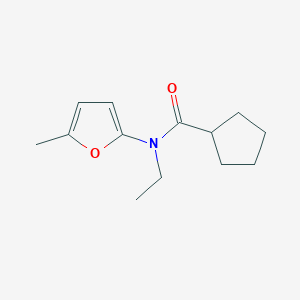
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
